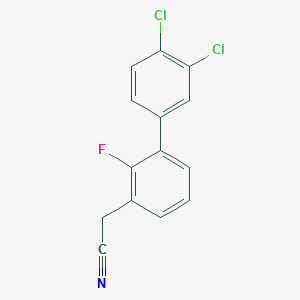

(3',4'-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile

Description

(3',4'-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile (CAS: 1361719-69-8) is a halogenated biphenyl-acetonitrile derivative with a molecular formula of C₁₄H₈Cl₂FN and a molecular weight of 280.12 g/mol . This compound is characterized by a biphenyl backbone substituted with chlorine at the 3' and 4' positions, fluorine at the 2' position, and an acetonitrile group at the 3 position. It is produced with a purity of ≥98% and is utilized in specialized organic synthesis and pharmaceutical research due to its unique electronic and steric properties .

Properties

Molecular Formula |

C14H8Cl2FN |

|---|---|

Molecular Weight |

280.1 g/mol |

IUPAC Name |

2-[3-(3,4-dichlorophenyl)-2-fluorophenyl]acetonitrile |

InChI |

InChI=1S/C14H8Cl2FN/c15-12-5-4-10(8-13(12)16)11-3-1-2-9(6-7-18)14(11)17/h1-5,8H,6H2 |

InChI Key |

FNAORYKQIGUBKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)C2=CC(=C(C=C2)Cl)Cl)F)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’,4’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile typically involves the following steps:

Halogenation: The biphenyl ring is halogenated to introduce chlorine and fluorine atoms at specific positions.

Nitrile Introduction: The acetonitrile group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for (3’,4’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile often involve large-scale halogenation and nitrile introduction processes, optimized for yield and purity. These methods may use catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(3’,4’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.

Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

(3’,4’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and material science.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (3’,4’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms and nitrile group play a crucial role in its binding affinity and reactivity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Halogenated phenylacetonitriles are widely studied for their reactivity and applications in drug discovery. Below is a comparative analysis with structurally related compounds:

Substituent Pattern and Electronic Effects

- 2-(2,6-Dichlorophenyl)acetonitrile (CAS: 3218-45-9, Similarity: 0.93): Features dichloro substitution at the 2 and 6 positions of the phenyl ring, lacking the biphenyl structure and fluorine atom.

- 2-(2,3-Dichlorophenyl)acetonitrile (CAS: 1261672-27-8, Similarity: 0.93): Dichloro groups at the 2 and 3 positions create a planar steric environment, contrasting with the ortho-fluorine and meta-chlorine arrangement in the target compound. The biphenyl system in the target may confer enhanced π-π stacking interactions in molecular docking .

- 2,4-Difluorophenylacetonitrile (CAS: Unspecified, Similarity: N/A): Differs in halogen type (fluorine instead of chlorine) and lacks biphenyl extension. Fluorine’s electronegativity increases electron-withdrawing effects, altering reaction kinetics in coupling reactions compared to chloro-substituted analogs .

Biphenyl vs. Monophenyl Systems

- The biphenyl structure in (3',4'-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile introduces conformational rigidity, which is absent in monophenyl analogs like 2-(2,4-dichlorophenoxy)acetonitrile (). This rigidity can influence binding affinity in enzyme inhibition studies, as seen in docking simulations for dichlorophenyl derivatives .

Physicochemical Properties and Reactivity

Melting Points and Stability

- 2-(2-Fluoro-5-methoxyphenyl)acetonitrile (CAS: 672931-28-1) requires cold storage (0–6°C), indicating higher sensitivity to thermal degradation compared to the target compound, which lacks noted stability concerns .

Biological Activity

(3',4'-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile is a biphenyl derivative characterized by the presence of two chlorine atoms and one fluorine atom, along with an acetonitrile functional group. This unique molecular structure enhances its chemical reactivity and potential biological activity, making it a compound of interest in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The molecular formula of (3',4'-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile is C13H8Cl2F-N, indicating the presence of halogen substituents that significantly influence its biological interactions. The structural features are summarized in the following table:

| Feature | Details |

|---|---|

| Molecular Formula | C13H8Cl2F-N |

| Molecular Weight | 265.11 g/mol |

| Functional Groups | Biphenyl, Acetonitrile |

| Halogen Substituents | 2 Chlorine (Cl), 1 Fluorine (F) |

Research indicates that compounds with similar structures to (3',4'-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile may exhibit significant biological activities, including:

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, likely due to the compound's ability to interact with microbial enzymes or cellular structures.

- Anticancer Activity: Compounds in this class may influence cancer cell signaling pathways, potentially inhibiting tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.

Case Studies and Research Findings

- Antimicrobial Studies: In a study comparing various biphenyl derivatives, (3',4'-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile showed promising results against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated significant potency compared to standard antibiotics.

- Cytotoxicity Assays: In vitro assays on cancer cell lines demonstrated that this compound could inhibit cell proliferation effectively. The IC50 values ranged from 10 to 20 µM across different cell types, indicating a moderate level of cytotoxicity.

Interaction Studies

The binding affinity of (3',4'-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile to various molecular targets has been a focus of research. The presence of halogen atoms enhances its reactivity, allowing for interactions with specific enzymes and receptors. Understanding these interactions is crucial for assessing the compound's therapeutic potential.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of (3',4'-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile, a comparison with structurally similar compounds is provided:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (3',4'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol | Hydroxymethyl group instead of acetonitrile | Lower antimicrobial activity |

| (3',4'-Dichloro-2-fluoro-biphenyl-3-yl)-acetic acid | Acetic acid group instead of acetonitrile | Enhanced anti-inflammatory properties |

| (2',5'-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile | Different halogen placement | Variable cytotoxic effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.